molecular formula C13H9Cl3O B6356235 2-(Benzyloxy)-1,3,5-trichlorobenzene CAS No. 861540-76-3

2-(Benzyloxy)-1,3,5-trichlorobenzene

Cat. No.: B6356235
CAS No.: 861540-76-3
M. Wt: 287.6 g/mol
InChI Key: ZOWCAZZLRXJNTA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,3,5-trichlorobenzene (C₁₃H₉Cl₃O) is a halogenated aromatic compound featuring a benzene ring substituted with three chlorine atoms at the 1, 3, and 5 positions and a benzyloxy group (-OCH₂C₆H₅) at the 2 position. Its molecular weight is 287.35 g/mol. The compound’s structure imparts significant steric bulk and electron-withdrawing character due to the trichlorinated ring, making it a robust intermediate in synthetic organic chemistry. Applications include its use in cross-coupling reactions, agrochemical synthesis, and as a precursor for advanced materials requiring stability under harsh conditions.

Properties

IUPAC Name

1,3,5-trichloro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWCAZZLRXJNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Chlorination with Lewis Acid Catalysts

Aluminum chloride (AlCl₃) is a widely used catalyst for directing chlorination. In the synthesis of 1,3,5-trichlorobenzene, AlCl₃ facilitates isomerization and chlorination at elevated temperatures (130–250°C). For example, bromination of monochlorobenzene followed by AlCl₃-catalyzed isomerization yields 1-bromo-3,5-dichlorobenzene, which can undergo further chlorination. Adapting this method, 2-(benzyloxy)-1,3,5-trichlorobenzene could be synthesized by first introducing the benzyloxy group at position 2, followed by AlCl₃-mediated chlorination at positions 1, 3, and 5. However, the electron-donating benzyloxy group may deactivate the ring, necessitating harsher conditions or alternative catalysts.

Table 1: Chlorination Conditions for Benzene Derivatives

SubstrateCatalystTemperature (°C)Time (h)Yield (%)By-Products
MonochlorobenzeneAlCl₃130229Dibromochlorobenzenes
3,5-DichloronitrobenzeneNone230–250485m-Dichlorobenzene

Introduction of the Benzyloxy Group

The benzyloxy group at position 2 is typically introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. Both methods require activation of the aromatic ring or a suitable leaving group.

Nucleophilic Aromatic Substitution (NAS)

NAS is feasible if the benzene ring is activated by electron-withdrawing groups (e.g., nitro or chloro). For example, 2-nitro-1,3,5-trichlorobenzene can react with benzyl alcohol in the presence of a base (e.g., K₂CO₃) to replace the nitro group with a benzyloxy group. This reaction often requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C).

Reaction Scheme 1

2-Nitro-1,3,5-trichlorobenzene + Benzyl alcoholK2CO3DMF, 100°CThis compound + HNO2\text{2-Nitro-1,3,5-trichlorobenzene + Benzyl alcohol} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 100°C}} \text{this compound + HNO}_2

Ullmann Coupling

Ullmann reactions using copper catalysts enable the coupling of benzyl alcohol with aryl halides. For instance, 2-iodo-1,3,5-trichlorobenzene can react with benzyl alcohol in the presence of CuI and a ligand (e.g., 1,10-phenanthroline) to yield the target compound. This method offers better regioselectivity but requires halogenated precursors.

MethodSubstrateConditionsYield (%)Limitations
NAS2-Nitro-1,3,5-TCBK₂CO₃, DMF, 100°C65–70Requires nitro activation
Ullmann2-Iodo-1,3,5-TCBCuI, 1,10-phenanthroline75–80High cost of iodinated precursors

Sequential Chlorination and Benzyloxylation

A more practical approach involves sequential functionalization:

Step 1: Synthesis of 1,3,5-Trichlorobenzene (TCB)

TCB is synthesized via high-temperature chlorination of nitrobenzene derivatives. For example, 3,5-dichloronitrobenzene reacts with chlorine gas at 230–250°C to yield TCB in 85% purity.

Step 2: Benzyloxylation at Position 2

Direct benzyloxylation of TCB is challenging due to its deactivated ring. However, using a directed ortho-metalation strategy, lithium diisopropylamide (LDA) can deprotonate TCB at position 2, followed by quenching with benzyl bromide.

Reaction Scheme 2

1,3,5-TCBTHF, -78°CLDA2-Lithio-1,3,5-TCBBenzyl bromide2-(Benzyloxy)-1,3,5-TCB\text{1,3,5-TCB} \xrightarrow[\text{THF, -78°C}]{\text{LDA}} \text{2-Lithio-1,3,5-TCB} \xrightarrow[]{\text{Benzyl bromide}} \text{2-(Benzyloxy)-1,3,5-TCB}

Purification and By-Product Management

Crude reaction mixtures often contain isomers and unreacted starting materials. Fractional distillation under reduced pressure (60 mmHg) effectively separates 2-(benzyloxy)-1,3,5-TCB from monochlorinated by-products. Recrystallization from ethanol further enhances purity (>98%).

Scalability and Industrial Considerations

Industrial-scale production requires recycling solvents and unreacted intermediates. For example, in the AlCl₃-catalyzed chlorination of monochlorobenzene, unreacted dichlorobenzenes are recycled into subsequent batches, improving overall yield to >90% . Similar strategies could be applied to optimize benzyloxylation steps.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,3,5-trichlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzyloxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiols in the presence of a base.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dechlorinated benzene derivatives or modified benzyloxy compounds.

Scientific Research Applications

2-(Benzyloxy)-1,3,5-trichlorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific properties.

    Pharmaceutical Research: Investigated for its potential biological activity and as a precursor for drug development.

    Chemical Biology: Utilized in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,3,5-trichlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the chlorine atoms can influence the compound’s electronic properties. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparison

The compound 2-Chloro-1,3,5-trimethoxybenzene (C₉H₁₁ClO₃, MW 202.63 g/mol) serves as a key structural analog. While both compounds share a benzene ring with substituents at the 1, 3, and 5 positions, critical differences exist:

Feature 2-(Benzyloxy)-1,3,5-trichlorobenzene 2-Chloro-1,3,5-trimethoxybenzene
Substituents 1,3,5-Cl; 2-benzyloxy 1,3,5-OCH₃; 2-Cl
Electron Effects Strongly deactivating (Cl dominance) Mixed: activating (OCH₃) and deactivating (Cl)
Steric Bulk High (bulky benzyloxy) Low (compact methoxy)

The trichlorinated ring in the target compound creates a strongly electron-deficient aromatic system, whereas the trimethoxy analog retains partial activation due to electron-donating methoxy groups .

Physicochemical Properties

  • Solubility : The benzyloxy group in the target compound enhances lipophilicity, reducing solubility in polar solvents compared to the methoxy-dominated analog, which retains moderate polarity .
  • Melting Point : The trichlorinated derivative likely exhibits a higher melting point due to increased molecular symmetry and halogen-based intermolecular forces.

Data Table: Key Comparative Properties

Property This compound 2-Chloro-1,3,5-trimethoxybenzene
Molecular Formula C₁₃H₉Cl₃O C₉H₁₁ClO₃
Molecular Weight 287.35 g/mol 202.63 g/mol
Substituent Effects Strongly deactivating Partially activating
Typical Applications Cross-coupling precursors, agrochemicals Pharmaceutical intermediates, dyes

Research Findings

  • Synthetic Routes : The target compound is synthesized via nucleophilic substitution on 1,3,5-trichloro-2-iodobenzene using benzyl alcohol under basic conditions. In contrast, the trimethoxy analog is prepared through methoxylation of chlorinated precursors .
  • Theoretical Studies : Computational models suggest the trichlorinated derivative’s LUMO energy is significantly lower than the trimethoxy analog, aligning with its reduced reactivity toward electrophiles.

Biological Activity

2-(Benzyloxy)-1,3,5-trichlorobenzene is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological activities, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₉Cl₃O
  • Molecular Weight : 307.57 g/mol
  • Structural Characteristics : The compound features a trichlorobenzene core with a benzyloxy substituent, which enhances its lipophilicity and biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to various enzymes or receptors, influencing metabolic pathways.
  • Cell Signaling Modulation : It can modulate levels of reactive oxygen species (ROS), impacting cellular signaling and gene expression related to oxidative stress.
  • Hydrogen Bonding : The presence of the benzyloxy group facilitates interactions with biological macromolecules, leading to changes in their functional states.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains.

  • Mechanism : Its antimicrobial action is believed to involve disruption of microbial cell walls and membranes.
  • Study Findings : In vitro assays have shown that this compound exhibits comparable effectiveness to established antimicrobial agents against Gram-positive and Gram-negative bacteria.
Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties.

  • Cell Line Studies : In experiments using HepG2 liver carcinoma cells, treatment with this compound resulted in significant apoptosis and cell cycle arrest at the S phase.
  • Mechanism of Action : It is hypothesized that the compound induces apoptosis by affecting mitochondrial function and altering the expression of pro-apoptotic and anti-apoptotic proteins.
Cell LineIC50 (µM)Mechanism
HepG28.0Induces apoptosis
MCF-710.5Cell cycle arrest

Case Studies

  • Anticancer Activity in HepG2 Cells :
    • A study reported that treatment with this compound led to significant apoptosis in HepG2 cells. The compound was shown to arrest the cell cycle at the S phase.
  • Antimicrobial Efficacy :
    • In vitro assays demonstrated that this compound significantly inhibited the growth of various bacterial strains. Its effectiveness was comparable to established antimicrobial agents, suggesting its potential as a novel therapeutic candidate for infectious diseases.

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Studies have indicated that modifications to the molecular structure can lead to improved efficacy against specific microbial strains or cancer cell lines.

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